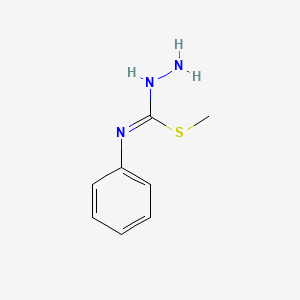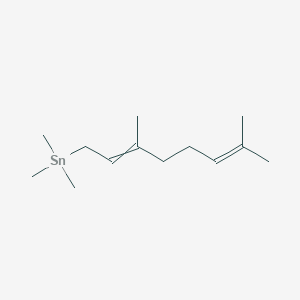
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a stannane group attached to a dimethylocta-dienyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with trimethyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the stannane bond. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.
Analyse Chemischer Reaktionen
Types of Reactions
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the stannane group to other tin-containing species.
Substitution: The trimethylstannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .
Wissenschaftliche Forschungsanwendungen
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane has several scientific research applications:
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials, including polymers and nanomaterials.
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies:
Wirkmechanismus
The mechanism by which (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The stannane group can form bonds with various biological molecules, potentially inhibiting or modifying their activity. The pathways involved may include disruption of cellular processes or interference with metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- 3,7-Dimethylocta-2,6-dien-1-ol
- (E)-3,7-Dimethylocta-2,6-dien-1-yl decanoate
Uniqueness
What sets (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane apart from similar compounds is the presence of the trimethylstannane group.
Eigenschaften
CAS-Nummer |
112212-56-3 |
|---|---|
Molekularformel |
C13H26Sn |
Molekulargewicht |
301.06 g/mol |
IUPAC-Name |
3,7-dimethylocta-2,6-dienyl(trimethyl)stannane |
InChI |
InChI=1S/C10H17.3CH3.Sn/c1-5-10(4)8-6-7-9(2)3;;;;/h5,7H,1,6,8H2,2-4H3;3*1H3; |
InChI-Schlüssel |
GXAHEPWETPNNRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CC[Sn](C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




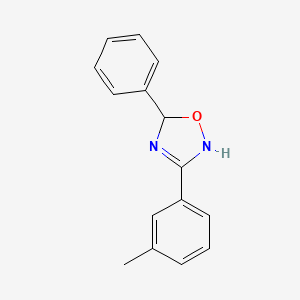

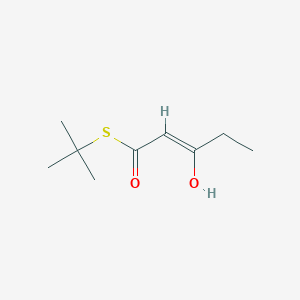
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)

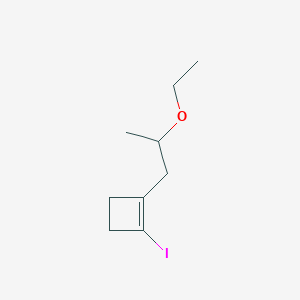
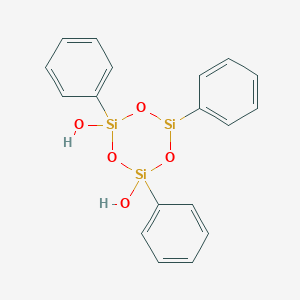
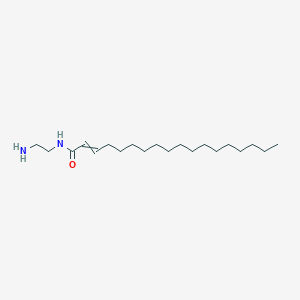

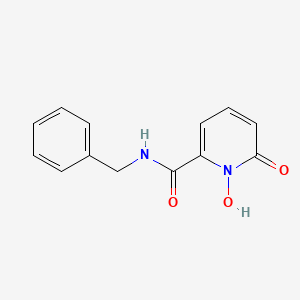
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
